molecular formula C8H7Cl2F2NO2 B2775794 2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride CAS No. 2228109-37-1

2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride

Cat. No. B2775794
CAS RN: 2228109-37-1
M. Wt: 258.05
InChI Key: UICQWGFWRALTNB-UHFFFAOYSA-N
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Description

“2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1374651-47-4 . It has a molecular weight of 223.61 . The compound is typically stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7F2NO2.ClH/c9-4-1-2-5(6(10)3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H . This indicates that the compound contains a 2,4-difluorophenyl group attached to an amino acid moiety, specifically a 2-aminoacetic acid (glycine) derivative .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere and kept in a dark place, sealed in dry conditions, at a temperature between 2-8°C .

Scientific Research Applications

  • Synthetic Applications : A study by David and Veyrières (1969) explored the reduction of ethyl 2-amino-3,3-diethoxypropionate, yielding products that could be relevant in the synthesis of compounds similar to 2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride. This research demonstrates the compound's potential role in complex chemical syntheses (David & Veyrières, 1969).

  • Anticancer Research : Buss, Coe, and Tatlow (1986) developed a difluoro-derivative of the anti-cancer drug chlorambucil, starting from a similar base structure. This implies that derivatives of 2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride could have potential applications in cancer treatment research (Buss, Coe, & Tatlow, 1986).

  • Polymer Research : Malgesini et al. (2003) discussed the creation of Poly(amido-amine)s carrying primary amino groups as side substituents. This research is relevant for understanding how the basic structure of 2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride could be utilized in polymer synthesis, potentially enhancing drug delivery systems (Malgesini et al., 2003).

  • Antimicrobial Applications : Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, exhibiting moderate antimicrobial activity. This suggests that structurally similar compounds to 2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride might have potential as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

  • Amino Acid Derivative Research : Burger et al. (1992) investigated the synthesis of various natural and nonnatural α-amino acids, demonstrating the potential of 2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride in creating amino acid derivatives, which could have applications in pharmaceutical and biochemical research (Burger et al., 1992).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name

2-amino-2-(3-chloro-2,4-difluorophenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO2.ClH/c9-5-4(10)2-1-3(6(5)11)7(12)8(13)14;/h1-2,7H,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICQWGFWRALTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(C(=O)O)N)F)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride

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